N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, a furan ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate halogenating agents.
Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the benzothiophene core.
Formation of the Carbamothioyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Amino or thiol-substituted benzothiophene derivatives.
Scientific Research Applications
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide: Shares the furan ring and chloro group but differs in the overall structure and functional groups.
3-chloro-N-(furan-2-ylmethyl)-2-methylaniline: Similar in having the furan ring and chloro group but with different substituents on the benzothiophene core.
Uniqueness
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea stands out due to its unique combination of the benzothiophene core, furan ring, and carbamothioyl group
Properties
Molecular Formula |
C15H11ClN2O2S2 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-chloro-N-(furan-2-ylmethylcarbamothioyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-12-10-5-1-2-6-11(10)22-13(12)14(19)18-15(21)17-8-9-4-3-7-20-9/h1-7H,8H2,(H2,17,18,19,21) |
InChI Key |
UZKSFZKZVDFFPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(=S)NCC3=CC=CO3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(=S)NCC3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.